Phenylacetic acid

Description

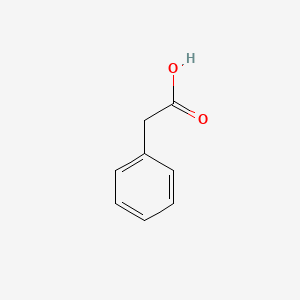

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021656 | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |

CAS No. |

103-82-2, 17303-65-0, 51146-16-8 | |

| Record name | Phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC139637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

76.7 °C, 76.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Metabolic Pathways of Paa

PAA Biosynthesis in Plants

Phenylacetic acid (PAA), a naturally occurring auxin in plants, is synthesized through various pathways primarily originating from the amino acid L-phenylalanine. nih.govoup.com While sharing precursors with other significant plant compounds, the biosynthesis of PAA involves distinct enzymatic steps and regulatory mechanisms.

The principal route for PAA formation in the plant kingdom is derived from L-phenylalanine (Phe). biorxiv.org This origination point underscores the integration of PAA synthesis with the broader network of aromatic amino acid metabolism. The conversion of Phe to PAA is not a single reaction but a multi-step process that can follow several parallel routes, often distinguished by their key intermediates and enzymatic catalysts.

The most widely recognized pathway for PAA biosynthesis begins with the transamination of L-phenylalanine to produce phenylpyruvate (PPA). oup.combiorxiv.orgchempedia.info This reaction is a critical entry point, diverting Phe from protein synthesis and other metabolic fates toward the production of PAA. Following its formation, PPA undergoes decarboxylation to yield this compound. oup.combiorxiv.org This core pathway shares a similar chemical logic with the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), from tryptophan, which also proceeds through a pyruvic acid intermediate (indole-3-pyruvic acid). oup.comnih.gov While the general steps are established, the specific enzymes catalyzing these conversions in all plant species are an area of ongoing research. oup.combiorxiv.org In various microorganisms, a similar three-step process is observed: the transamination of phenylalanine, decarboxylation of phenylpyruvate, and a subsequent oxidation of phenylacetaldehyde (B1677652). researchgate.net

Table 1: Key Steps in the Phenylpyruvate Pathway of PAA Biosynthesis

| Step | Precursor | Product | Reaction Type |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylpyruvate (PPA) | Transamination |

| 2 | Phenylpyruvate (PPA) | This compound (PAA) | Decarboxylation |

The transamination of L-phenylalanine to phenylpyruvate is catalyzed by a class of enzymes known as aminotransferases. While the specific enzymes responsible for this step in PAA synthesis are still under investigation across the plant kingdom, a phenylpyruvate aminotransferase from petunia has been identified as a key player in this conversion. oup.combiorxiv.orgoup.com Research in petunia has also uncovered an alternative pathway for phenylalanine biosynthesis that utilizes a cytosolic tyrosine:phenylpyruvate aminotransferase, which links the breakdown of tyrosine to the synthesis of phenylalanine. nih.gov Although the TAA1 family of aminotransferases, known for its role in IAA biosynthesis, has been proposed to facilitate the conversion of Phe to PPA, its contribution to the PAA pool in vivo is debated. nih.gov

An alternative, secondary route for PAA biosynthesis also originates from L-phenylalanine but proceeds through a different intermediate: phenylacetaldehyde (PAAld). oup.combiorxiv.org In this pathway, Phe is first converted to PAAld by enzymes such as phenylacetaldehyde synthase. oup.combiorxiv.org Subsequently, PAAld is oxidized to form the final product, PAA. oup.combiorxiv.org This oxidative step is thought to be carried out by members of the aldehyde dehydrogenase (ALDH) superfamily. Specifically, research on maize has indicated that four isoforms of aldehyde dehydrogenase family 2 (ALDH2) are highly effective at converting aromatic aldehydes, including PAAld, to their corresponding carboxylic acids. oup.combiorxiv.orgoup.com

Table 2: Enzymes and Intermediates in the Phenylacetaldehyde Pathway

| Enzyme | Precursor | Intermediate/Product |

|---|---|---|

| Phenylacetaldehyde Synthase | L-Phenylalanine | Phenylacetaldehyde (PAAld) |

| Aldehyde Dehydrogenase (e.g., ALDH2) | Phenylacetaldehyde (PAAld) | This compound (PAA) |

The concentration of PAA in plants is significantly influenced by the activity of arogenate dehydratase (ADT). nih.gov This enzyme functions upstream in the synthesis of PAA's precursor, L-phenylalanine. ADT catalyzes the conversion of arogenate into L-phenylalanine, a crucial final step in the phenylalanine biosynthesis pathway. oup.combiorxiv.orgnih.govwikipedia.org By controlling the supply of Phe, ADT indirectly regulates the amount of substrate available for PAA synthesis. nih.gov Studies in the model plant Arabidopsis thaliana have demonstrated this relationship clearly. Overexpression of the genes ADT4 or ADT5 led to a significant increase in PAA levels, while mutations that knock out ADT genes resulted in a decrease in PAA concentrations. nih.govnih.gov The Arabidopsis genome contains six identified members of the ADT gene family, designated ADT1 through ADT6. frontiersin.org

In addition to the primary biosynthetic routes, plants possess minor pathways for PAA synthesis that are activated under conditions of stress. oup.combiorxiv.org One such pathway involves the enzyme CYP79A2, a member of the cytochrome P450 family. oup.combiorxiv.orgoup.com When activated by stress, CYP79A2 converts L-phenylalanine into phenylacetaldoxime. oup.combiorxiv.orgoup.com In maize, this phenylacetaldoxime is then converted directly into PAA. oup.combiorxiv.orgoup.com This stress-inducible pathway highlights the role of PAA in plant defense responses. For instance, plants have been observed to increase their production of PAA following attacks by herbivores. biorxiv.org Furthermore, the external application of PAA has been shown to afford protection to plants against certain fungal pathogens. biorxiv.org

Novel and Alternative Biosynthetic Routes

One alternative route involves the conversion of phenylalanine to phenylacetaldehyde (PAAld). oup.combiorxiv.org This reaction can be catalyzed by enzymes such as phenylacetaldehyde synthase. oup.com Subsequently, PAAld is oxidized to form PAA, a reaction potentially carried out by enzymes from the aldehyde dehydrogenase family. oup.combiorxiv.org For instance, four maize aldehyde dehydrogenase isoforms have demonstrated high activity toward various aromatic aldehydes, including PAAld. oup.combiorxiv.org

Another minor, often stress-activated, pathway proceeds through phenylacetaldoxime (PAOx), an intermediate derived from phenylalanine. oup.comnih.govbiorxiv.org In maize, the enzyme CYP79A2 is involved in converting phenylalanine to PAOx, which can then be directly converted to PAA. oup.combiorxiv.org A recent study also implicated benzyl (B1604629) cyanide as an intermediate in the PAOx-derived PAA biosynthesis pathway in maize and sorghum. nih.gov The existence of these alternative pathways suggests a more complex and robust network for PAA biosynthesis than previously understood. nih.gov

PAA Metabolism in Plants

The metabolic regulation of PAA is crucial for maintaining auxin homeostasis and is primarily achieved through conjugation, a process that modifies PAA by attaching other molecules to it. This process parallels the metabolism of the principal auxin, Indole-3-acetic acid (IAA), and often involves shared enzymatic machinery. oup.comresearchgate.netbiorxiv.org

PAA can be inactivated or stored through conjugation with amino acids or sugars, forming PAA-amino acid conjugates and PAA-glucose conjugates, respectively. nih.govresearchgate.net These modifications alter the biological activity and mobility of PAA within the plant. unl.edu

Plants conjugate PAA with various amino acids. The most well-known conjugates are phenylacetyl-aspartate (PAA-Asp) and phenylacetyl-glutamate (PAA-Glu). nih.govmdpi.com Recent comprehensive metabolic studies have expanded this list, identifying several previously unreported endogenous PAA metabolites. researchgate.netbiorxiv.org Through liquid chromatography-mass spectrometry (LC-MS) screening across different plant species, researchers have discovered phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val). oup.combiorxiv.orgoup.comresearchgate.net

These novel conjugates were detected in various plant tissues. For example, PAA-Phe and PAA-Val were found in the shoots and roots of certain plants, while PAA-Leu was detected in the roots. oup.com The concentrations of these newly identified conjugates are generally low, often below 2 pmol g⁻¹ FW. oup.com

Table 1: Recently Identified Endogenous PAA-Amino Acid Conjugates in Plants

| PAA-Amino Acid Conjugate | Abbreviation | Plant Species/Tissue Detected | Reference |

|---|---|---|---|

| Phenylacetyl-leucine | PAA-Leu | Arabidopsis, Pea, Wheat (cotyledon), Plant roots | oup.comoup.comresearchgate.net |

| Phenylacetyl-phenylalanine | PAA-Phe | Arabidopsis, Pea, Wheat (cotyledon), Plant shoots and roots | oup.comoup.comresearchgate.net |

| Phenylacetyl-valine | PAA-Val | Arabidopsis, Pea, Wheat (cotyledon), Plant shoots and roots | oup.comoup.comresearchgate.net |

| Phenylacetyl-aspartate | PAA-Asp | Arabidopsis | oup.comnih.gov |

| Phenylacetyl-glutamate | PAA-Glu | Arabidopsis | nih.govmdpi.com |

In addition to amino acid conjugation, PAA can be glycosylated to form a glucose ester. The endogenous presence of phenylacetyl-1-O-β-D-glucose (PAA-glc) was identified for the first time in species such as Arabidopsis, pea, and spruce. oup.comoup.com This process of glucose conjugation is a key mechanism for the temporary inactivation and storage of auxins, increasing their water solubility and stability. researchgate.netunl.edu The formation of PAA-glc represents an important, previously uncharacterized, aspect of PAA metabolism. researchgate.netbiorxiv.org

Specific families of enzymes are responsible for catalyzing PAA conjugation.

GRETCHEN HAGEN 3 (GH3) enzymes: This family of amido synthetases is primarily responsible for forming PAA-amino acid conjugates. nih.govmdpi.com For instance, in Arabidopsis, the induction of GH3.9 leads to a significant increase in PAA-Glu levels. nih.govresearchgate.net Overexpression of GH3.5 resulted in a 15- to 70-fold increase in PAA-Asp levels. oup.com Enzyme assays have confirmed that recombinant AtGH3.6 and AtGH3.17 are capable of forming various PAA amino acid conjugates. oup.com

UDP-Glycosyltransferases (UGTs): The formation of PAA-glucose conjugates is catalyzed by UGTs. mdpi.com Specifically, the enzyme UGT84B1 has been shown to catalyze the conversion of PAA to PAA-glc both in vitro and in vivo. oup.comnih.gov UGT84B1 demonstrates a higher catalytic activity for PAA compared to IAA in vitro. nih.gov The enzyme UGT74D1 is also implicated in the glucosylation of auxins and their metabolites. oup.comsemanticscholar.orgresearchgate.net These enzymes play a crucial role in regulating the levels of active PAA and IAA. nih.gov

Table 2: Key Enzymes in PAA Conjugation

| Enzyme Family | Specific Enzyme(s) | Function | Conjugate Formed | Reference |

|---|---|---|---|---|

| GRETCHEN HAGEN 3 (GH3) | GH3.5, GH3.9 | Catalyzes the conjugation of PAA to amino acids. | PAA-Asp, PAA-Glu | oup.comnih.gov |

| AtGH3.6, AtGH3.17 | In vitro activity to form various PAA-amino acid conjugates. | PAA-AAs | oup.com | |

| UDP-Glycosyltransferases (UGT) | UGT84B1 | Catalyzes the glucosylation of PAA. | PAA-glc | oup.comnih.govresearchgate.net |

| UGT74D1 | Implicated in the glucosylation of auxins and their metabolites. | PAA-glc | oup.comresearchgate.net |

The metabolic pathways of PAA and IAA show significant parallels, with evidence suggesting they share core metabolic machinery. oup.comresearchgate.netbiorxiv.org Both auxins can be inactivated through conjugation to amino acids and glucose, often by the same families of enzymes. nih.gov

For example, GH3 enzymes are well-known for catalyzing the formation of IAA-amino acid conjugates like IAA-Asp and IAA-Glu, and they perform the same function for PAA. oup.comnih.gov Similarly, the UGT84B1 enzyme, which converts IAA to IAA-Glc, also efficiently catalyzes the formation of PAA-glc. nih.gov The overexpression of UGT84B1 in Arabidopsis leads to changes in the levels of both IAA and PAA, indicating a shared regulatory role. nih.gov

Despite these similarities, there are distinctions. While the biosynthetic pathways are analogous—IAA from tryptophan and PAA from phenylalanine—the specific enzymes involved are not always identical. oup.comnih.gov For instance, there is strong evidence that the key enzymes of IAA biosynthesis, TAA1 and YUCCA, play at most a minor role in PAA biosynthesis in vivo. nih.gov Furthermore, the metabolic stability of the conjugates can differ; studies on the synthetic auxin 2,4-D suggest its amino acid conjugates may be less stable in vivo than those of IAA. plos.org

Compound Reference Table

Regulatory Networks in Auxin Homeostasis

Metabolic crosstalk between IAA and PAA is a key feature of this regulation. nih.gov The accumulation of one auxin can influence the metabolism of the other. For instance, an excess of PAA can induce the expression of genes from the GH3 (GRETCHEN HAGEN 3) family. oup.comresearchgate.net These genes encode enzymes that conjugate amino acids to auxins, effectively inactivating them. researchgate.net Studies have shown that when Arabidopsis plants are treated with PAA, the levels of IAA-Aspartate (IAA-Asp) increase, while free IAA levels decrease. researchgate.net Conversely, treatment with IAA leads to a reduction in free PAA levels and an increase in its conjugated form, PAA-Asp. researchgate.net This demonstrates a coordinated regulation where the plant can buffer the levels of active auxins. nih.govresearchgate.net

Furthermore, the accumulation of PAA can transcriptionally downregulate genes involved in the biosynthesis of tryptophan, a precursor to IAA, showcasing another layer of feedback control within the auxin homeostasis network. nih.gov While PAA and IAA share some metabolic enzymes, evidence also suggests that their primary biosynthetic pathways may involve different enzymes, indicating that the two systems are not entirely redundant. nih.gov The discovery of novel PAA conjugates, such as phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose, further expands our understanding of the metabolic pathways available for regulating PAA activity in plants. biorxiv.org

PAA Production and Degradation in Microorganisms

This compound is not only a plant hormone but is also produced by a wide array of microorganisms, including bacteria and fungi. researchgate.net In these organisms, PAA can act as a signaling molecule, an antimicrobial compound, or a precursor for other metabolites.

Microbial Biosynthesis Pathways

The most common pathway for PAA biosynthesis in microbes starts with the amino acid L-phenylalanine. researchgate.netnih.gov This pathway generally involves the deamination of phenylalanine to form phenylpyruvate, followed by a decarboxylation step to yield phenylacetaldehyde. The final step is the oxidation of phenylacetaldehyde to produce this compound. researchgate.netnih.govnih.govnih.gov This general pathway is observed in numerous bacteria and fungi. researchgate.netnih.gov

The biotransformation of L-phenylalanine is a key source of PAA and related aromatic compounds in microorganisms. The Ehrlich pathway is a significant catabolic route for amino acids in yeast, leading to the production of valuable compounds. researchgate.net Phenylacetaldehyde, a central intermediate derived from L-phenylalanine, stands at a metabolic crossroads. researchgate.net It can be oxidized to form PAA, which has a honey-like aroma, or reduced to form 2-phenylethanol (B73330) (PEA), known for its rose-like scent. researchgate.net

In some industrial processes, PAA is produced in a two-step biotransformation. First, a microorganism like the yeast Saccharomyces cerevisiae is used to convert L-phenylalanine into 2-phenylethanol. researchgate.net Subsequently, a different microorganism, such as the bacterium Gluconobacter oxydans, oxidizes the 2-phenylethanol to yield this compound. researchgate.net This separation of steps can be advantageous for optimizing the yield of the final product.

Yeast strains are widely utilized for the biotransformation of aromatic amino acids. While Saccharomyces cerevisiae is well-known for its efficient production of 2-phenylethanol from L-phenylalanine, other yeasts show a preference for producing PAA. researchgate.net

Strains of the non-conventional yeast Yarrowia have been identified as particularly effective producers of PAA. mdpi.com Under highly aerobic conditions, Yarrowia lipolytica metabolizes L-phenylalanine almost exclusively to this compound, with very high selectivity and good yields. mdpi.comresearchgate.net For example, Y. lipolytica (DSM 8218) demonstrated a biotransformation yield of 53% with a selectivity for PAA over 2-phenylethanol greater than 99:1. mdpi.com The ability of Yarrowia strains to directly and efficiently convert L-phenylalanine to PAA makes them promising candidates for the large-scale, natural production of this valuable flavor compound. mdpi.comresearchgate.net

The bacterium Gluconobacter oxydans is notable for its capacity to perform selective oxidation of alcohols to their corresponding carboxylic acids. researchgate.netresearchgate.net This makes it a key organism for the biotransformation of 2-phenylethanol into this compound. researchgate.netuniv-antilles.frtandfonline.com This biooxidation process is utilized in industrial settings to produce natural PAA. researchgate.net

Research has focused on optimizing this biotransformation by immobilizing G. oxydans cells. Immobilization in materials like polyvinyl alcohol particles (LentiKats®) or polyelectrolyte complex capsules can enhance the operational stability of the biocatalyst, allowing for repeated use over multiple cycles. researchgate.netuniv-antilles.frtandfonline.com For instance, encapsulated G. oxydans cells remained active for 12 cycles of PAA production from 2-phenylethanol, a significant improvement over free cells which were inactive after 7 cycles. univ-antilles.frtandfonline.com While immobilization can sometimes introduce mass transfer limitations, it provides a robust method for continuous or semi-continuous PAA production. researchgate.netucl.ac.uk

A diverse range of bacteria and fungi are known to produce this compound. researchgate.net

Bacillus : The biocontrol strain Bacillus megaterium L2 has been shown to produce PAA, which contributes to its antibacterial activity against various plant pathogens. nih.gov The biosynthetic pathway in B. megaterium is speculated to proceed from phenylalanine via phenylacetaldehyde, with an aldehyde dehydrogenase (ALDH) catalyzing the final oxidation step to PAA. researchgate.net

Enterobacter cloacae : This bacterium is also recognized as a producer of PAA, which has antifungal properties. researchgate.net

Azospirillum brasilense : This well-studied plant growth-promoting bacterium produces PAA from phenylalanine. nih.govnih.govresearchgate.net Its biosynthetic pathway utilizes the enzyme indole-3-pyruvate decarboxylase (IpdC), which is also a key enzyme in the production of the auxin IAA. nih.govnih.govvub.be This enzyme decarboxylates phenylpyruvate to phenylacetaldehyde, which is then oxidized to PAA. nih.govnih.gov The expression of the ipdC gene is upregulated by PAA itself, indicating a positive feedback regulation mechanism. nih.govnih.gov

Rhizoctonia solani : This soil-borne plant pathogenic fungus produces PAA as a phytotoxic compound that is implicated in its disease-causing mechanism. nih.govnih.govoup.com Isolates of R. solani that produce higher levels of PAA in culture have been correlated with higher mortality rates in tomato seedlings. nih.gov

Burkholderia : Various species within this genus can both produce and degrade PAA. researchgate.net In Burkholderia cenocepacia, the PAA catabolic pathway is well-studied and is linked to the organism's pathogenicity. frontiersin.orgnih.govumanitoba.ca The degradation genes are induced by PAA and related compounds but are repressed by more favorable carbon sources like glucose and succinate. nih.govnih.gov

Data Tables

Table 1: Microbial Production of this compound (PAA)

| Microorganism | Precursor | Key Product(s) | Pathway/Enzyme Highlights | Reference(s) |

| Yarrowia lipolytica | L-phenylalanine | This compound | High selectivity (>99%) under aerobic conditions. | mdpi.com, researchgate.net |

| Saccharomyces cerevisiae | L-phenylalanine | 2-phenylethanol | Primarily produces the alcohol via the Ehrlich pathway. | researchgate.net, researchgate.net |

| Gluconobacter oxydans | 2-phenylethanol | This compound | Selective oxidation of the alcohol to the acid. | univ-antilles.fr, researchgate.net, tandfonline.com |

| Azospirillum brasilense | L-phenylalanine | This compound, IAA | Utilizes Indole-3-pyruvate decarboxylase (IpdC). | nih.gov, nih.gov, vub.be |

| Bacillus megaterium | L-phenylalanine | This compound | Putative pathway involves an aldehyde dehydrogenase (ALDH). | researchgate.net, nih.gov |

| Rhizoctonia solani | L-phenylalanine | This compound | PAA acts as a phytotoxin. | nih.gov, oup.com, nih.gov |

| Burkholderia cenocepacia | Phenylalanine | This compound | Has a well-characterized PAA degradation pathway linked to virulence. | nih.gov, nih.gov, frontiersin.org |

Table 2: Reported Biotransformation Yields for PAA Production This table provides an example of interactive data based on the text.

PAA Catabolic Pathways in Bacteria

This compound (PAA) serves as a crucial intermediate in the microbial breakdown of various aromatic compounds. nih.gov Bacteria have developed sophisticated catabolic pathways to degrade PAA, enabling them to utilize it as a source of carbon and energy. nih.govnih.gov These pathways are widespread, found in approximately 16% of sequenced bacterial genomes, and involve a series of enzymatic reactions and precise regulatory control. nih.gov

The bacterial degradation of PAA is primarily managed by a set of genes organized in the paa gene cluster. researchgate.net This pathway typically involves about 12 enzymes and a key transcriptional regulator. nih.govfrontiersin.org

Key Enzymes: The core enzymatic steps of the PAA catabolic pathway include:

PaaK (Phenylacetate-CoA ligase): This enzyme catalyzes the initial activation step, converting PAA into its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA). nih.govasm.org This activation is essential for the subsequent degradation steps. asm.org

PaaABCDE Complex: This multi-component monooxygenase is responsible for the epoxidation of the aromatic ring of PA-CoA, forming 1,2-epoxyphenylacetyl-CoA. nih.gov This step is a unique feature of the aerobic PAA pathway, distinguishing it from classic aromatic degradation strategies. pnas.org

PaaG (Isomerase): This enzyme isomerizes the epoxide intermediate into a seven-membered oxygen-containing heterocycle. nih.gov

PaaZ (Hydrolase) and other enzymes: Subsequent steps involve hydrolytic ring cleavage and β-oxidation-like reactions that ultimately yield intermediates for central metabolism, such as succinyl-CoA and acetyl-CoA. nih.govasm.org

PaaI (Thioesterase): This enzyme can reverse the initial activation step by converting PA-CoA back to PAA, which is thought to be a mechanism to prevent the accumulation of toxic intermediates. nih.gov

Transcriptional Regulators: The expression of the paa genes is tightly controlled to ensure efficient degradation of PAA and to prevent the buildup of toxic intermediates. Bacteria employ two main types of transcriptional regulators for this purpose:

GntR-type regulators: Represented by PaaX in Escherichia coli and Pseudomonas putida, these regulators typically act as repressors that are inactivated in the presence of the inducer molecule, PA-CoA. asm.org

TetR-type regulators: Represented by PaaR in Corynebacterium glutamicum, these proteins also function as negative regulators of the paa operon. asm.org The binding of the effector molecule, PA-CoA, to PaaR prevents it from repressing the transcription of the PAA degradation genes. asm.org

Interactive Table of Key Enzymes and Regulators in PAA Catabolism

| Component | Type | Function | Organism Example |

|---|---|---|---|

| PaaK | Enzyme (Ligase) | Activates PAA to Phenylacetyl-CoA | Pseudomonas putida, E. coli |

| PaaABCDE | Enzyme (Monooxygenase) | Epoxidation of the aromatic ring | Pseudomonas putida, E. coli |

| PaaG | Enzyme (Isomerase) | Isomerizes the epoxide intermediate | Pseudomonas putida, E. coli |

| PaaZ | Enzyme (Hydrolase) | Involved in ring cleavage | Pseudomonas putida, E. coli |

| PaaI | Enzyme (Thioesterase) | Reverses PAA activation | C. glutamicum |

| PaaX | Regulator (GntR-type) | Represses paa gene expression | E. coli, P. putida |

| PaaR | Regulator (TetR-type) | Represses paa gene expression | C. glutamicum |

Microbes have evolved distinct strategies to degrade the stable aromatic ring of PAA depending on the availability of oxygen. nih.govpnas.org

Aerobic Degradation: The aerobic catabolism of PAA is considered a "hybrid" pathway because it processes intermediates as CoA-thioesters, a feature typically associated with anaerobic metabolism. researchgate.netpnas.org The process begins with the activation of PAA to phenylacetyl-CoA by PaaK. nih.gov The central and unconventional step is the epoxidation of the phenylacetyl-CoA aromatic ring by the PaaABCDE monooxygenase complex. nih.govpnas.org Following this, the ring is isomerized by PaaG and then cleaved hydrolytically by PaaZ. nih.govasm.org The resulting aliphatic compound undergoes a series of β-oxidation-like steps, ultimately producing succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This pathway is the only proven route for aerobic PAA degradation in bacteria. pnas.org

Anaerobic Degradation: Under anaerobic conditions, the degradation strategy is different and does not involve oxygen for ring activation. pnas.org The common strategy involves the formation of benzoyl-CoA as a central intermediate. nih.gov The aromatic ring of benzoyl-CoA is then dearomatized through an energy-driven reduction. nih.govpnas.org This reduction can be catalyzed by two classes of enzymes: an ATP-dependent class I reductase or an ATP-independent class II benzoyl-CoA reductase. nih.gov This pathway converges with the degradation pathways of other aromatic compounds that also funnel into benzoyl-CoA. nih.gov

The ability to degrade PAA allows various microorganisms to use it as their sole source of carbon and energy for growth. nih.gov This capability is particularly well-documented in bacteria like Pseudomonas species and has also been observed in archaea. nih.gov By channeling the degradation products of PAA—succinyl-CoA and acetyl-CoA—into the TCA cycle, these microbes can generate energy (ATP) and essential precursor metabolites for biosynthesis. nih.govresearchgate.net This metabolic strategy enables microbes to thrive in diverse environments where aromatic compounds, derived from plant lignin (B12514952) or pollutants, are present. nih.gov The convergence of multiple aromatic degradation pathways onto a central intermediate like PAA allows for high metabolic efficiency. nih.gov

Microbial Production of PAA for Flavor Industry

This compound is valued in the flavor and fragrance industry for its strong, honey-like aroma. wikipedia.orgyoutube.com Biotechnological methods using microorganisms offer a "natural" route for its production, which is highly desired by the industry. researchgate.net Fermentation processes have been developed that utilize specific microbial strains to convert precursor compounds into PAA. google.com

For example, organisms from the genera Pseudomonas and Comamonas can be cultured and then fed with L-phenylalanine. google.com Through their metabolic pathways, these bacteria transform the amino acid into PAA, which can then be recovered from the fermentation broth. google.com Similarly, strains of Bacillus licheniformis, isolated from fermented soybeans, have been shown to produce PAA, which contributes to the food's antimicrobial properties. nih.gov The use of microbial or enzymatic processes is a key area of research in aroma biotechnology, aiming to produce high-value natural flavor compounds efficiently. researchgate.net

PAA Metabolism in Mammals

Phenylalanine Metabolism and PAA Formation

In mammals, this compound is a catabolite of the essential amino acid L-phenylalanine. wikipedia.org The primary and major metabolic pathway for phenylalanine is its irreversible hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found predominantly in the liver. nih.govdavuniversity.orgnih.gov

However, alternative, quantitatively minor pathways for phenylalanine metabolism exist, and these lead to the formation of PAA. nih.gov The main alternative route is initiated by the transamination of phenylalanine to form phenylpyruvic acid (also known as phenylpyruvate). nih.govnih.gov This intermediate can then be converted to other metabolites, including this compound. nih.gov This pathway becomes more significant in individuals with the genetic disorder phenylketonuria (PKU), where a deficiency in the PAH enzyme prevents the efficient conversion of phenylalanine to tyrosine. nih.govmetwarebio.com The resulting high levels of phenylalanine in the body force the metabolism through this alternative transaminase pathway, leading to an accumulation of phenylpyruvate and subsequently PAA. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetyl-CoA |

| Benzoyl-CoA |

| L-phenylalanine |

| Phenylethylamine |

| This compound (PAA) |

| Phenylacetyl-CoA (PA-CoA) |

| Phenylpyruvic acid (Phenylpyruvate) |

| Succinyl-CoA |

| Tyrosine |

Phenylacetate (B1230308) Esterases and Hydrolysis

The enzymatic hydrolysis of this compound esters is a key metabolic process facilitated by a class of enzymes known as esterases. These hydrolases are crucial for breaking down ester bonds, and their activity is not limited to endogenous compounds, as they also play a role in the metabolism of xenobiotics. thieme-connect.de

Esterases, along with lipases, are the most significant hydrolases in terms of preparative importance in biotransformation. thieme-connect.de They function by catalyzing the cleavage of ester linkages, a process that can be directed towards synthesis or hydrolysis depending on the reaction conditions. thieme-connect.desemanticscholar.org For instance, the hydrolysis of this compound esters has been demonstrated using various microbial biocatalysts. Lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae have shown carboxylesterase activity, catalyzing the hydrolysis of ethyl phenylacetate in aqueous environments. semanticscholar.org

The mechanism of ester hydrolysis typically involves the nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon of the ester. pearson.com In the context of phenylacetate, studies have shown that its hydrolysis is pH-dependent and can be base-catalyzed. stanford.edu Research on the alkaline hydrolysis of substituted phenyl esters of this compound indicates that the reaction is first-order in both the ester and the hydroxide ion and is subject to general base catalysis. rsc.org The efficiency of this hydrolysis is influenced by the leaving group and substituents on the phenyl ring. stanford.edursc.org

Furthermore, the environment can influence hydrolysis rates. For example, the presence of silica (B1680970) surfaces, such as crushed sandstone, has been found to catalyze the hydrolysis of phenyl acetate (B1210297), indicating that heterogeneous reactions can significantly increase the reaction rate compared to homogeneous conditions in aqueous solutions alone. stanford.edu

Conjugation with Glutamine to Phenylacetylglutamine (B1677654)

A primary metabolic fate of this compound in humans and other primates is its conjugation with the amino acid glutamine to form phenylacetylglutamine (PAGln). nih.govportlandpress.comhmdb.ca This process serves as an alternative pathway for the excretion of nitrogen waste, which is particularly significant in clinical contexts such as urea (B33335) cycle disorders. wikipedia.orgreactome.org

The synthesis of phenylacetylglutamine from this compound is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells. nih.govhmdb.cawikipedia.orgpathbank.org

Activation of this compound: First, this compound is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction requires ATP and is catalyzed by an acyl-CoA synthetase. reactome.orgpathbank.org Two human CoA ligases have been identified as capable of efficiently catalyzing this step in vitro: acyl-CoA synthetase medium-chain family member 1 (ACSM1) and xenobiotic/medium-chain fatty acid:CoA ligase. reactome.org

Conjugation with Glutamine: In the second step, the phenylacetyl-CoA molecule reacts with L-glutamine. This reaction is catalyzed by the enzyme glutamine N-acyltransferase (also known as glutamine N-acetyl transferase), which transfers the phenylacetyl group to the amino group of glutamine, forming phenylacetylglutamine and releasing Coenzyme A. hmdb.cawikipedia.orgpathbank.org This enzyme has been isolated from human liver mitochondria. hmdb.cawikipedia.org

The resulting phenylacetylglutamine is a water-soluble compound that is then efficiently excreted in the urine. wikipedia.orgwikipedia.org While this glutamine conjugation is the predominant pathway in humans, other mammals may utilize different conjugation pathways, such as conjugation with glycine (B1666218) to form phenylacetylglycine. nih.govacs.org

Association with Metabolic Disorders

Elevated levels of this compound and its metabolites are associated with several metabolic disorders, reflecting disruptions in normal metabolic pathways.

Phenylketonuria (PKU)

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. nih.govyoutube.com This deficiency leads to the accumulation of phenylalanine in the body. When phenylalanine levels are high, it is shunted into an alternative pathway, leading to its transamination to phenylpyruvic acid. nih.gov Phenylpyruvic acid is then further metabolized into other compounds, including this compound and phenyllactic acid. nih.govhmdb.ca

Consequently, individuals with untreated PKU excrete large amounts of this compound, phenylpyruvic acid, and phenyllactic acid in their urine. youtube.comhmdb.ca The accumulation of this compound is responsible for the characteristic "musty" or "mousy" odor observed in the sweat and urine of these patients. youtube.comnih.gov While dietary restriction of phenylalanine is the primary treatment, the presence of these metabolites is a key diagnostic feature of the disease. nih.gov In vitro studies have shown that PAA and other Phe-derived metabolites can affect the activity of antioxidant enzymes, suggesting a potential role in the oxidative stress observed in PKU. nih.gov

Kidney Disease

This compound is recognized as a uremic toxin, a compound that accumulates in the body due to decreased renal function. oup.comresearchgate.nethmdb.ca In healthy individuals, plasma concentrations of PAA are typically undetectable. oup.comjci.org However, in patients with end-stage renal disease (ESRD), plasma levels of PAA are significantly elevated. jci.orgnih.gov One study reported an average PAA concentration of 3.49 ± 0.33 mmol/l in patients with ESRD. jci.orgnih.gov

This accumulation is significant because PAA is not just a marker of kidney dysfunction but is also biologically active. Research has shown that PAA can inhibit the expression of inducible nitric oxide synthase (iNOS), which may contribute to the increased risk of atherosclerosis and cardiovascular morbidity seen in patients with end-stage renal failure. researchgate.netjci.orgnih.gov Furthermore, PAA has been shown to prime polymorphonuclear leukocytes, enhancing inflammatory responses and potentially contributing to the chronic inflammatory state and cardiovascular complications common in patients with chronic kidney disease (CKD). oup.com Hemodialysis can reduce plasma PAA concentrations, though levels may remain elevated compared to healthy individuals. nih.gov

Table 1: Plasma this compound (PAA) Concentrations in Health and Disease

| Condition | PAA Concentration | Reference |

|---|---|---|

| Healthy Control Subjects | Below detection level | jci.org |

| Patients with End-Stage Renal Failure | 3.49 ± 0.33 mmol/l | jci.orgnih.gov |

| Patients with End-Stage Renal Failure (pre-hemodialysis) | 3.38 ± 0.24 mmol/l | nih.gov |

| Patients with End-Stage Renal Failure (post-hemodialysis) | 2.25 ± 0.11 mmol/l | nih.gov |

Hyperammonemia

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, can result from inborn errors of the urea cycle or severe liver disease. wikipedia.orgnih.gov this compound plays a therapeutic role in managing this condition. wikipedia.orgnih.gov By providing an alternative pathway for nitrogen waste disposal, PAA helps to lower plasma ammonia levels. wikipedia.orgreactome.org

When administered, often as sodium phenylacetate or as a prodrug like sodium phenylbutyrate, PAA is converted to phenylacetyl-CoA. wikipedia.orgwikipedia.org This intermediate then conjugates with glutamine, which is rich in nitrogen, to form phenylacetylglutamine. wikipedia.org The resulting phenylacetylglutamine is readily excreted by the kidneys, effectively removing nitrogen from the body and bypassing the defective urea cycle. nih.govwikipedia.org This mechanism makes sodium phenylacetate an essential drug for the treatment of hyperammonemia caused by urea cycle disorders. wikipedia.orgnih.gov

Role and Function of Paa in Biological Systems

PAA as a Plant Auxin

PAA is a phenylalanine-derived auxin that is widely distributed throughout the plant kingdom. nih.govresearchgate.net It is recognized as a crucial phytohormone that governs various aspects of plant growth and development, from root formation to shoot elongation. nih.govnih.gov

PAA exhibits classic auxin activity, but its characteristics differ from those of IAA. nih.gov Generally, the biological activity of PAA is considered to be lower than that of IAA, with some classical auxin activity tests showing it to have less than 10% of IAA's potency. nih.govresearchgate.netoup.com Despite this, the endogenous concentration of PAA in most plant organs and species is significantly higher than that of IAA. nih.govresearchgate.netscilit.com

Both PAA and IAA exert their effects by regulating the same group of auxin-responsive genes through the TIR1/AFB signaling pathway. nih.govresearchgate.net A key distinction lies in their transport within the plant; unlike IAA, which undergoes active polar transport, PAA moves non-directionally. nih.govnih.gov Interestingly, in specific developmental processes, such as the induction of lateral roots in pea plants, PAA has been reported to be more effective than IAA. nih.govresearchgate.netoup.com

| Feature | Phenylacetic acid (PAA) | Indole-3-acetic acid (IAA) |

| Primary Precursor | Phenylalanine | Tryptophan |

| Relative Activity | Generally lower (can be higher in specific contexts) | Generally higher |

| Endogenous Levels | Often significantly higher than IAA | Lower than PAA in many tissues |

| Transport | Non-polar, diffusive | Polar and active |

| Signaling Pathway | TIR1/AFB pathway | TIR1/AFB pathway |

This table provides a comparative overview of PAA and IAA based on available research findings.

One of the most well-documented functions of PAA is its role in promoting root growth and development. nih.govmdpi.com Studies have shown that the application of PAA can induce the formation of roots in a variety of plants, including tomato, sunflower, and tobacco, when applied to the stem. nih.govmdpi.com It also encourages the development of adventitious roots from cuttings and explants of species like cress and pea. mdpi.com Furthermore, exogenous PAA application has been observed to specifically promote the growth of root hairs. nih.gov Research has also revealed that other natural compounds, such as 3-Phenyllactic acid (PLA) produced by some microbes, can be converted by the plant into PAA, thereby promoting root growth through auxin signaling. jst.go.jpnih.govnih.gov

PAA has a distinct influence on the formation of lateral roots. nih.govnih.gov In the model plant Arabidopsis thaliana, treatment with PAA leads to an increase in lateral root formation. nih.govnih.govmdpi.com While its activity in this regard in Arabidopsis is lower than IAA's, the opposite has been observed in other species. nih.govnih.gov In pea seedlings, for instance, PAA was found to be more potent than IAA in inducing the formation of lateral root primordia and promoting the growth of emerged lateral roots. nih.govresearchgate.netoup.commdpi.com Genetic studies further support this role; the overexpression of the CYP79A2 gene in Arabidopsis, which leads to increased PAA levels, results in enhanced lateral root formation. researchgate.net

The regulation of PAA levels, or its homeostasis, is a complex process that is not as thoroughly understood as that of IAA. nih.govresearchgate.netoup.com A key aspect of its physiological function is its high endogenous concentration in many plant tissues, often surpassing that of IAA. nih.govresearchgate.netscilit.com PAA is synthesized from the amino acid phenylalanine, with phenylpyruvate acting as an intermediate. oup.com

Recent studies have revealed that PAA and IAA share core metabolic machinery, suggesting a sophisticated regulatory network that maintains the balance of different auxins. oup.com For instance, the YUCCA family of enzymes, known for their role in IAA synthesis, may also participate in PAA biosynthesis. nih.gov Plants control the levels of active PAA by converting it into inactive forms through conjugation with sugars like glucose or amino acids such as leucine, phenylalanine, and valine. oup.com There is also evidence of a coordinated regulation between the two auxins, where an increase in PAA levels can lead to a decrease in IAA levels, and vice versa, ensuring a balanced hormonal response. nih.govresearchgate.net

PAA in Plant-Microbe Interactions

PAA's role extends beyond the plant itself, acting as a key molecule in the intricate interactions between plants and microorganisms. frontiersin.org PAA can be produced by both plants and a wide array of microbes, including bacteria and fungi. frontiersin.orgfrontiersin.org In these interactions, PAA can function as a signaling molecule, a nutrient source for microbes, or a defense compound. frontiersin.org

The compound possesses notable antimicrobial properties. nih.govoup.com It has been shown to have both anti-fungal and anti-bacterial activity, and plants may increase their own production of PAA in response to herbivore attacks. oup.com Exogenous application of PAA has been demonstrated to protect plants against certain fungal pathogens. oup.com For example, PAA produced by the biocontrol bacterium Bacillus mycoides can inhibit the germination of spores from the pathogenic fungus Fusarium oxysporum. frontiersin.org

Furthermore, the balance of PAA and IAA within a plant can significantly influence its susceptibility to disease. frontiersin.orgnsf.govconsensus.app Research on the interaction between Arabidopsis and the pathogen Pseudomonas syringae has shown that a disruption in the plant's PAA homeostasis can lead to increased susceptibility. frontiersin.orgnih.gov In a beneficial context, the application of PAA to tomato roots has been found to trigger induced systemic resistance (ISR), enhancing the plant's defenses against Fusarium wilt disease. frontiersin.org

Antimicrobial Activity (Anti-fungal and Anti-bacterial)

This compound exhibits significant antimicrobial properties, demonstrating effectiveness against a broad spectrum of both fungi and bacteria. frontiersin.orgbiorxiv.org This activity is a key reason for its widespread presence in various organisms as a defense mechanism to deter competing species and protect their habitat. frontiersin.org

Research has shown that PAA produced by the bacterium Bacillus licheniformis, isolated from the traditional Korean fermented soybean food Chungkook-Jang, is a primary contributor to the food's antimicrobial properties. nih.gov This PAA was found to be active against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov Similarly, PAA isolated from Streptomyces humidus has demonstrated potent antifungal activity, completely inhibiting the growth of several plant pathogenic fungi at low concentrations. nih.govnih.gov In fact, its effectiveness in inhibiting spore germination and hyphal growth of Phytophthora capsici was comparable to the commercial fungicide metalaxyl. nih.govnih.gov

The mechanism of PAA's antibacterial action has been studied in detail against Agrobacterium tumefaciens. nih.govresearchgate.net It was found that PAA disrupts the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins. nih.govresearchgate.net Furthermore, PAA treatment was shown to inhibit total protein synthesis and interfere with key enzymes in the tricarboxylic acid (TCA) cycle, ultimately disrupting the cell's metabolism and structure. nih.govresearchgate.net

The antimicrobial efficacy of PAA and its derivatives is an active area of research. For instance, phenyllactic acid (PLA), a related compound, has shown considerable fungicidal activity against various molds isolated from bakery products. asm.org

Table 1: Antimicrobial Spectrum of this compound

| Microorganism | Type | Inhibitory Effect | Source of PAA |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Active against nih.gov | Bacillus licheniformis nih.gov |

| Escherichia coli | Bacterium | Active against nih.gov | Bacillus licheniformis nih.gov |

| Candida albicans | Yeast | Active against nih.gov | Bacillus licheniformis nih.gov |

| Pythium ultimum | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |

| Phytophthora capsici | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |

| Rhizoctonia solani | Fungus | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |

| Saccharomyces cerevisiae | Yeast | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |

| Pseudomonas syringae pv. syringae | Bacterium | Growth inhibition nih.govnih.gov | Streptomyces humidus nih.govnih.gov |

| Gibberella pulicaris | Fungus | Antifungal activity oup.com | Enterobacter cloacae oup.com |

Role in Plant Defense Mechanisms against Pathogens and Herbivores

This compound is recognized as a natural auxin in plants, playing a role in growth and development. jchps.comnih.gov Beyond its function as a phytohormone, PAA is also a key component of plant defense. nih.gov Exogenous application of PAA has been shown to enhance plant tolerance to pathogen infections. nih.gov For example, applying PAA to citrus fruits can inhibit the growth of molds caused by Penicillium digitatum and P. italicum. nih.gov

Plants appear to increase PAA production in response to threats. biorxiv.org For instance, herbivore attacks on plants like maize, poplar, and plumeria lead to elevated levels of PAA. nih.gov This suggests that PAA acts as a chemical deterrent, protecting the plant from being eaten.

The bacterium Enterobacter cloacae produces PAA, which has been shown to have antifungal activity against the potato dry rot pathogen Gibberella pulicaris and can suppress the disease in wounded potatoes. oup.com This highlights a symbiotic relationship where microbes can produce compounds that protect their plant hosts.

Modulation of Host Physiology and Defenses

The influence of PAA extends to modulating the physiology and defense responses of host organisms. In plants, the application of PAA can induce resistance against pathogens. nih.gov While the exact mechanism is still under investigation, it is suggested that PAA may trigger systemic acquired resistance, a plant-wide defense response. nih.gov

In the context of human health, PAA produced by the vaginal symbiotic bacterium Chryseobacterium gleum has been shown to have anti-vaginitis properties. nih.gov It can reduce the symptoms and inflammatory responses associated with vaginal infections caused by Gardnerella vaginalis and Candida albicans. nih.gov This effect is partly attributed to PAA's ability to modulate the host's immune response, including the inhibition of pro-inflammatory pathways. nih.gov

Furthermore, exposure of human bronchial epithelial cells to peracetic acid (a related compound) vapors induced a pro-inflammatory response and cell damage, indicating that these compounds can significantly impact host cell physiology. nih.gov

PAA as a Signaling Molecule in Microbes

Beyond its direct antimicrobial effects, PAA also functions as a signaling molecule in microbial communities. nih.gov In the bacterium Acinetobacter baumannii, PAA is implicated in a signaling pathway that is triggered by antibiotic stress, leading to physiological changes such as increased biofilm formation. nih.gov This suggests that PAA can act as an intercellular signal, allowing bacteria to coordinate their response to environmental challenges. nih.gov

In some bacteria, PAA can influence the expression of virulence genes. capes.gov.br The ability of bacteria to sense and respond to PAA levels can be crucial for their survival and pathogenicity. For example, in Pseudomonas putida, PAA is sensed by a specific receptor, guiding the bacteria to swim towards it as a potential carbon source. nih.gov

The catabolism of PAA itself can produce other signaling molecules. For instance, an intermediate of the PAA catabolic pathway is a precursor for tropodithietic acid (TDA), a broad-spectrum antimicrobial compound that also acts as a signaling molecule, influencing traits like motility and biofilm formation in other bacteria. frontiersin.org

Impact on Biofilm Formation and Virulence Gene Expression in Bacteria